molecular formula C11H15ClN2O3 B2957398 methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride CAS No. 208259-33-0

methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride

Cat. No.: B2957398
CAS No.: 208259-33-0
M. Wt: 258.7
InChI Key: WAMUKPIBFWZEGS-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride is a chemical compound with a complex structure that includes an amino group, an amide group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may involve the use of protecting groups such as tert-butoxycarbonyl (Boc) to protect the amino group during the reaction . The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential role in biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride can be compared with other similar compounds, such as:

  • Methyl (2S)-2-(2-aminoacetamido)-2-phenylpropanoate
  • Methyl (2S)-2-(2-aminoacetamido)-2-phenylbutanoate

These compounds share similar structural features but differ in the length of the carbon chain attached to the phenyl group.

Properties

IUPAC Name

methyl (2S)-2-[(2-aminoacetyl)amino]-2-phenylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c1-16-11(15)10(13-9(14)7-12)8-5-3-2-4-6-8;/h2-6,10H,7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMUKPIBFWZEGS-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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